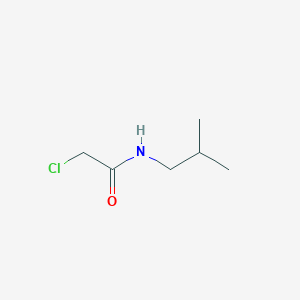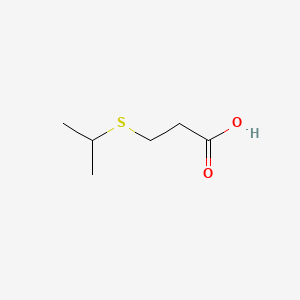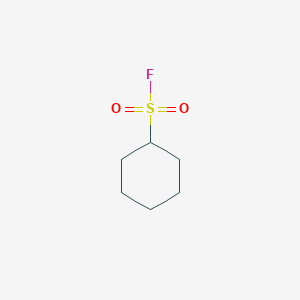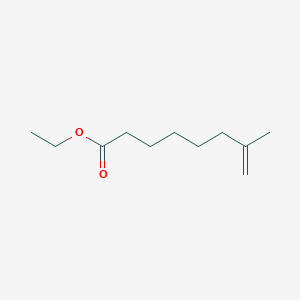
Ethyl 7-methyl-7-octenoate
Descripción general
Descripción
Ethyl 7-methyl-7-octenoate (EMO) is a volatile compound found in many essential oils, including lavender and jasmine. It has a pleasant, floral aroma and is used in a variety of products, from perfumes to food additives and cosmetics. EMO has been studied extensively in recent years due to its potential applications in scientific research and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions :
- Ethyl 7-methyl-7-octenoate is used in stereospecific and stereoselective reactions, such as in the preparation of Ethyl (2E, 7R)-7-Acetoxy-4-oxo-2-octenoate from D-Glucose, which is a part of a series of stereospecific and stereoselective reactions demonstrating the versatility of this compound in organic synthesis (Yokota, Nishida, & Mitsunobu, 1983).
Applications in Antitumor Agent Synthesis :
- This compound is utilized in the synthesis of molecules related to the antitumor agents such as cryptophycins, showing its relevance in medicinal chemistry (Chakraborty & Das, 2000).
Role in Catalytic Reactions :
- Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in [4 + 2] annulation with N-tosylimines, demonstrating its role in facilitating complex catalytic reactions (Zhu, Lan, & Kwon, 2003).
Environmental and Toxicokinetic Studies :
- Studies have been conducted on similar compounds such as Methyl tertiary butyl ether (MTBE) and Ethyl tertiary butyl (ETBE) to understand their toxicokinetics and environmental degradation, which can be relevant for assessing the environmental impact of this compound (Johanson, Nihlen, & Löf, 1995).
Chemical Analysis and Extraction Techniques :
- This compound's relatives, like octanol, have been used in dispersive liquid-liquid microextraction methods for chemical analysis, indicating potential applications in analytical chemistry (Farajzadeh, Djozan, & Bakhtiyari, 2010).
Pharmaceutical Applications :
- Related compounds, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, have been studied for their metabolic and photostability, which could be insightful for developing pharmaceutical applications of this compound (Gill, Hammock, & Casida, 1974).
Mecanismo De Acción
Target of Action
Ethyl 7-methyl-7-octenoate, a medium chain unsaturated fatty acid ethyl ester, has been found to primarily target Escherichia coli . The compound’s primary target is the antitoxin HipB , which plays a crucial role in the formation of persister cells .
Mode of Action
This compound interacts with its target, the antitoxin HipB, to inhibit the formation of persister cells . Persister cells are a small bacterial population that is dormant and survives under antibiotic treatment without experiencing genetic adaptation . By interacting with HipB, this compound disrupts this dormancy, making the bacteria susceptible to antibiotic treatment .
Biochemical Pathways
It is known that the compound’s interaction with hipb disrupts the formation of persister cells . This disruption likely affects various biochemical pathways related to bacterial dormancy and survival under antibiotic stress .
Result of Action
The primary result of this compound’s action is the significant reduction in the formation of persister cells in Escherichia coli . This makes the bacteria more susceptible to antibiotic treatment, potentially improving the efficacy of such treatments .
Análisis Bioquímico
Biochemical Properties
Ethyl 7-methyl-7-octenoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in ester hydrolysis and synthesis. It is known to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. These interactions are crucial for the metabolism and breakdown of this compound in biological systems . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the cleavage of the ester bond and the formation of reaction products.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in signal transduction. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the production of metabolic intermediates and energy molecules . The compound’s effects on cellular processes are essential for understanding its potential therapeutic applications and toxicological impacts.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, this compound can inhibit the activity of certain esterases, leading to the accumulation of ester substrates in the cell . Additionally, it can activate other enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are important for understanding the compound’s potential long-term impacts in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity and improving metabolic efficiency . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ toxicity. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including ester hydrolysis and fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze its breakdown into alcohol and acid components . These metabolic pathways are essential for the compound’s clearance from the body and its overall metabolic fate. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or lipid droplets . These targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 7-methyloct-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNRWRFYAIXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641096 | |
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485320-27-2 | |
| Record name | Ethyl 7-methyl-7-octenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




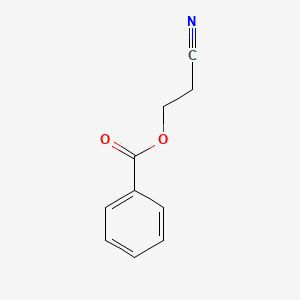

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)




